2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a phenoxy group attached to the pyridine ring, which suggests it may have properties similar to other phenoxy compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring and the attachment of the phenoxy group. A similar compound, Furopyridine III, was synthesized from a related compound in two steps .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the phenoxy group would likely have a significant impact on the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the pyridine ring and the phenoxy group suggest that it might undergo reactions similar to other compounds with these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Electrochemical Studies
Studies have shown the electrochemical behavior of compounds with structures similar to 2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. For example, the electrochemical oxidation of 2,4,6-tri-tert-butylphenol, which is structurally related, has been investigated in various solvents, revealing insights into the oxidation process and potential applications in electrochemical systems (Richards, Whitson, & Evans, 1975).
Redox Properties
Research on novel pyrrolidine derivatives containing a sterically hindered phenol fragment, akin to the tert-butyl phenoxy group in the query compound, has found that these derivatives show interesting redox properties. This could imply potential applications in developing new materials with unique redox behaviors (Osipova et al., 2011).
Structural Analysis
Compounds with a similar structural framework have been analyzed for their hydrogen-bonded structures. These studies can provide valuable information on the molecular conformation, interactions, and potential applications in designing new molecular materials (Trilleras et al., 2008).
Antioxidant Properties
Research on related compounds, such as indolinone nitroxide and phenoxy radicals, suggests potential antioxidant applications. Understanding the reactions and stability of such compounds can lead to new antioxidant agents (Carloni et al., 1993).
Spin Interaction Studies
Exploring the spin interactions in zinc complexes of mono- and diradical Schiff and Mannich bases, which are structurally related, can provide insights into the electronic properties and potential applications in magnetic materials or molecular electronics (Orio et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[4-(4-tert-butylphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-22(2,3)17-7-11-19(12-8-17)26-18-9-4-15(5-10-18)21-16(14-23)6-13-20(25)24-21/h4-5,7-12H,6,13H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNAMFYXOPJVIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(CCC(=O)N3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile |
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